Anemarsaponin B
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Overview
Description
Anemarsaponin B is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin B involves the extraction of the rhizomes of Anemarrhena asphodeloides. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on optimizing extraction efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
Chemistry: Used as a model compound for studying saponin chemistry and its interactions with other molecules.
Medicine: Potential therapeutic agent for conditions like acute pancreatitis and certain cancers
Industry: Possible applications in the pharmaceutical industry for developing new drugs and therapeutic agents.
Mechanism of Action
Anemarsaponin B exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Modulates the MAPK pathway, reducing the expression of pro-inflammatory cytokines.
Anti-cancer: Inhibits the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Other Pathways: May interact with other signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Anemarsaponin B is part of a family of steroidal saponins, which includes:
- Timosaponin D
- Timosaponin E1
- This compound II
Uniqueness: this compound is unique due to its specific structural features and its potent biological activities. Compared to other saponins, it has shown significant anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development .
Properties
CAS No. |
139051-27-7 |
---|---|
Molecular Formula |
C45H74O18 |
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 |
InChI Key |
ROHLIYKWVMBBFX-DWGYQJTISA-N |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
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